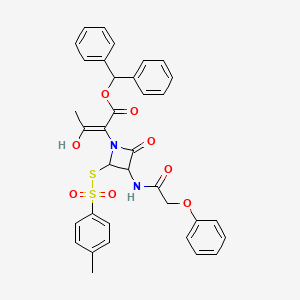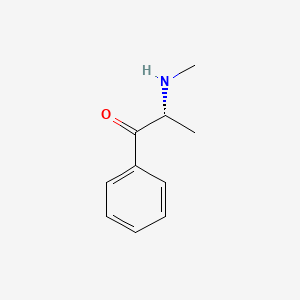
(+)-Methcathinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Methcathinone is a psychoactive stimulant belonging to the cathinone class of compounds. It is structurally similar to methamphetamine and cathinone, the active ingredient in the khat plant. This compound has been studied for its potential effects on the central nervous system, including its stimulant and euphoric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(+)-Methcathinone can be synthesized through various methods. One common route involves the oxidation of ephedrine or pseudoephedrine using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs in an acidic medium and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of reagents and conditions would be optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Methcathinone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: Various substituents can be introduced to the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methylcathinone, while reduction could produce methamphetamine.
Applications De Recherche Scientifique
(+)-Methcathinone has been studied extensively in various fields:
Chemistry: It serves as a model compound for studying the reactivity of cathinones and their derivatives.
Biology: Research has focused on its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Investigations into its potential therapeutic uses and its role in substance abuse disorders.
Industry: Its synthesis and analysis contribute to the development of analytical techniques and safety protocols.
Mécanisme D'action
(+)-Methcathinone exerts its effects primarily by increasing the release of dopamine and serotonin in the brain. It binds to and inhibits the reuptake transporters for these neurotransmitters, leading to elevated levels in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects such as increased alertness, euphoria, and reduced appetite.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methamphetamine: Shares a similar structure but has a different substitution pattern on the aromatic ring.
Cathinone: The parent compound found in the khat plant, with a similar core structure but different pharmacological properties.
Mephedrone: Another synthetic cathinone with distinct effects and a different substitution pattern.
Uniqueness
(+)-Methcathinone is unique in its specific binding affinity and potency at dopamine and serotonin transporters. Its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, also distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
160977-88-8 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(2R)-2-(methylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-/m1/s1 |
Clé InChI |
LPLLVINFLBSFRP-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C(=O)C1=CC=CC=C1)NC |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


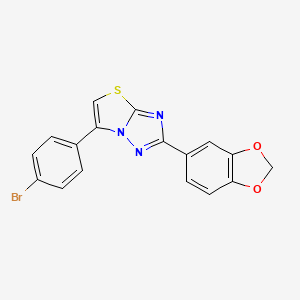


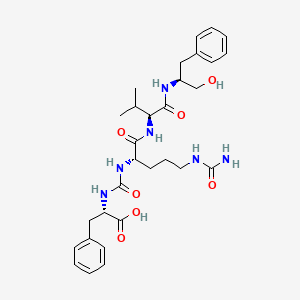
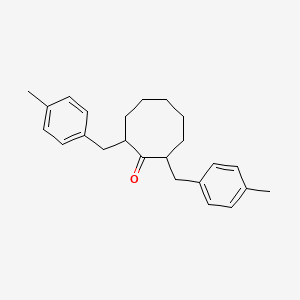

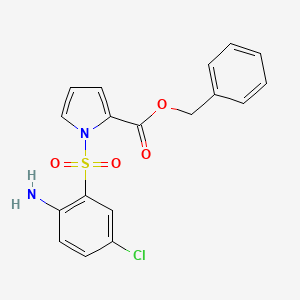
![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
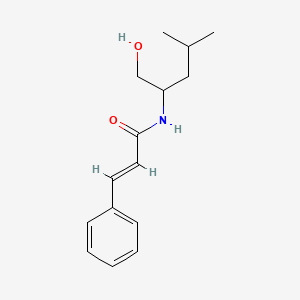
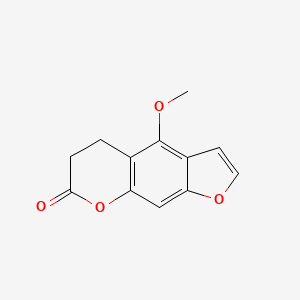

![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid](/img/structure/B12728532.png)
